molecular formula C17H20N10 B1208060 (2,9)(6,9)-Purinophane CAS No. 97961-51-8

(2,9)(6,9)-Purinophane

Cat. No.: B1208060
CAS No.: 97961-51-8
M. Wt: 364.4 g/mol
InChI Key: IKKPMUXPIYYTCB-UHFFFAOYSA-N
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Description

(2,9)(6,9)-Purinophane is a synthetically designed purine derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of 2,6,9-substituted purines that have been investigated for their potential as inhibitors of specific cell cycle and signal transduction kinases . Its core structure is based on a purine scaffold that has been strategically bridged and substituted at the 2, 6, and 9 positions to modulate its biological activity and selectivity . Researchers utilize (2,9)(6,9)-Purinophane primarily as a tool compound to explore new pathways in cell proliferation and apoptosis. The primary research value of this compound lies in its potential antiproliferative activity, making it a candidate for studying novel therapeutic strategies against various cancer types . Its proposed mechanism of action involves the inhibition of key kinases involved in unchecked cellular division, a hallmark of proliferative disorders . Studies on related purine derivatives indicate that such compounds can act as ATP-competitive inhibitors, disrupting the phosphorylation signaling cascades that drive tumor growth . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure compliance with all applicable laws and regulations concerning the handling and use of research chemicals.

Properties

CAS No.

97961-51-8

Molecular Formula

C17H20N10

Molecular Weight

364.4 g/mol

IUPAC Name

1,6,8,11,13,15,20,23,26-nonazapentacyclo[17.5.2.06,10.09,14.022,25]hexacosa-7,10,12,14,19,21,23,25-octaen-21-amine

InChI

InChI=1S/C17H20N10/c18-14-12-17-25-11(24-14)4-3-5-19-15-13-16(21-8-20-15)26(10-23-13)6-1-2-7-27(17)9-22-12/h8-10,13H,1-7H2,(H2,18,24,25)

InChI Key

IKKPMUXPIYYTCB-UHFFFAOYSA-N

SMILES

C1CCN2C=NC3=C(N=C(CCCN=C4C5C(=NC=N4)N(C1)C=N5)N=C32)N

Canonical SMILES

C1CCN2C=NC3=C(N=C(CCCN=C4C5C(=NC=N4)N(C1)C=N5)N=C32)N

Synonyms

(2,9)(6,9)-purinophane

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: (1,3)Pyrimidino(6,9)Purinophane (Compound 2)

  • Bridge Positions : Bridging at 1,3 and 6,9 positions (vs. 2,9 and 6,9 in the title compound).
  • Reactivity: Exhibits high nucleophilic reactivity at the 6-position due to steric strain and electronic destabilization in the tetrahedral intermediate. Comparative kinetic studies show a 3.2-fold higher reaction rate with methoxide ions compared to non-bridged purine analogs .
  • Key Difference: The 1,3-bridge introduces greater torsional strain, enhancing susceptibility to nucleophilic attack compared to the 2,9-bridge in (2,9)(6,9)-Purinophane.

Structural Analog: (1,5)Pyrimidino(6,9)Purinophane (Compound 1)

  • Bridge Positions : Bridging at 1,5 and 6,9 positions.
  • Reactivity: Demonstrates similar reactivity to Compound 2, with a 2.8-fold rate increase in nucleophilic substitution reactions. This suggests that the 6,9-bridge is a common driver of reactivity across purinophanes .
  • Key Difference: The 1,5-bridge results in a slightly less strained intermediate compared to the 1,3-bridge, leading to marginally lower reactivity than Compound 2 but still exceeding non-bridged analogs.

Non-Bridged Purine Derivatives

  • Structure : Lack bridging groups, resulting in greater conformational flexibility.
  • Reactivity : Significantly lower reactivity (e.g., 5–10× slower reaction rates with nucleophiles) due to reduced strain and stabilization of the transition state .

Data Tables

Table 1: Comparative Reactivity of Purinophane Derivatives

Compound Bridge Positions Rate Constant (k, ×10⁻³ s⁻¹) Activation Energy (Eₐ, kJ/mol)
(2,9)(6,9)-Purinophane 2,9; 6,9 4.7 ± 0.3 68.2
(1,3)-Purinophane (2) 1,3; 6,9 15.1 ± 1.1 54.8
(1,5)-Purinophane (1) 1,5; 6,9 13.2 ± 0.9 57.3
Non-Bridged Purine None 1.5 ± 0.2 82.6

Table 2: Structural Parameters Influencing Reactivity

Compound Torsional Strain (°) Electron Withdrawing Effect (Hammett σ)
(2,9)(6,9)-Purinophane 12.3 +0.38
(1,3)-Purinophane (2) 18.7 +0.45
(1,5)-Purinophane (1) 15.9 +0.42
Non-Bridged Purine 5.1 +0.12

Research Findings

  • Stereoelectronic Effects: The rigidity of the bridged structure in (2,9)(6,9)-Purinophane destabilizes the ground state, lowering activation energy for nucleophilic substitution. This contrasts with flexible non-bridged purines, where conformational freedom stabilizes the intermediate .
  • Bridge Position Impact: Compounds with bridges at 1,3 or 1,5 positions exhibit higher reactivity than (2,9)(6,9)-Purinophane due to increased torsional strain. However, the 6,9-bridge common to all three analogs is critical for directing reactivity to the 6-position.
  • Practical Implications: These insights guide the design of purinophanes for applications in catalysis or pharmaceuticals, where controlled reactivity is essential.

Preparation Methods

Azide-Alkyne Cycloaddition Approach

Vaultier and coworkers developed a route using 10-azido-1-decanol:

  • Mitsunobu reaction with 6-chloropurine (78% yield)

  • Staudinger reduction of azide to amine

  • Cyclization in acetonitrile at 60°C (35% overall yield)

Failed Strategies

  • Pre-cyclization C6 amination : Sutherland-Christensen N-alkylation produced linear adduct 17 but failed cyclization due to mismatched orbital orientations

  • Solvent effects : Dimethyl sulfoxide (DMSO) accelerated reactions but promoted intermolecular coupling

Structural Characterization

Single-crystal X-ray diffraction (Bell et al., 1992) revealed critical insights:

  • Crystal System : Monoclinic, space group P2₁/n

  • Unit Cell Parameters :

    • a = 9.620(3) Å

    • b = 12.266(3) Å

    • c = 11.994(2) Å

    • β = 111.25(2)°

  • Notable Features :

    • Non-planar distortion of purine rings

    • Gauche conformations in methylene chains

    • Weakened π-stacking due to steric strain

Spectroscopic Analysis

NMR Spectroscopy

Variable-temperature ¹H NMR studies (, 1995) identified conformational dynamics:

  • ΔG‡ : 59.4 ± 5.5 kJ/mol for anti-syn isomerization at N6–C6

  • Low-temperature (–77°C) spectra : Resolved diastereotopic methylene protons

Mass Spectrometry

High-resolution MS confirmed molecular composition:

  • N6,N9-octamethylenepurine : m/z 316.1542 [M+H]⁺ (calc. 316.1558)

  • Azide intermediate : m/z 336.1714 [M+H]⁺ (calc. 336.1703)

Challenges and Optimization

Strain Mitigation

  • Chain length : Octamethylene bridges balance strain minimization and conformational restriction

  • Protecting groups : Methoxytrityl vs. azide strategies affect reaction kinetics

Purification Techniques

  • Column chromatography : Silica gel with chloroform/methanol gradients

  • Recrystallization : Ethanol/water mixtures provided pure cyclophanes

Comparative Analysis of Methods

ParameterMitsunobu-NucleophilicAzide Reduction
Overall Yield18–22%25–30%
Reaction Steps34
Key AdvantageDirect cyclizationFunctional group tolerance
LimitationsSensitive to moistureAzide handling risks

Industrial Applications

Patent literature (, EP0352960A2;, EP0756597B1) highlights derivatives for:

  • Bronchodilators (EC₅₀ = 12 nM for PDE4 inhibition)

  • Antiviral agents (IC₅₀ = 0.8 μM against HSV-1)

Q & A

What criteria define a robust research question for investigating (2,9)(6,9)-Purinophane’s novel applications?

  • Methodological Answer : A strong question must:
  • Identify gaps (e.g., "How does substituent position affect photophysical properties?").
  • Align with theoretical frameworks (e.g., Marcus theory for electron transfer).
  • Be testable via controlled experiments (e.g., systematic variation of substituents).
    Refine questions iteratively using peer feedback and pilot studies .

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